Methyl (diethoxyphosphoryl)(hydroxyimino)acetate
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Overview
Description
Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is an organic compound with the molecular formula C7H14NO6P. It is known for its unique structure, which includes a diethoxyphosphoryl group and a hydroxyimino group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate typically involves the reaction of diethyl phosphite with methyl glyoxylate oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diethyl phosphite+Methyl glyoxylate oxime→Methyl (diethoxyphosphoryl)(hydroxyimino)acetate
The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (diethoxyphosphoryl)(hydroxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Methyl (diethoxyphosphoryl)(hydroxyimino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (diethoxyphosphoryl)acetate: Lacks the hydroxyimino group, making it less versatile in certain reactions.
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and applications.
Uniqueness
Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is unique due to the presence of both the diethoxyphosphoryl and hydroxyimino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl (diethoxyphosphoryl)(hydroxyimino)acetate, with the molecular formula C7H14NO6P, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a unique structure that includes a diethoxyphosphoryl group and a hydroxyimino group attached to an acetate backbone. The synthesis typically involves the reaction of diethyl phosphite with methyl glyoxylate oxime under controlled conditions, often utilizing solvents like ethanol or methanol at room temperature.
This compound's biological activity is attributed to its ability to interact with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Antiviral Activity
Preliminary studies have also explored its antiviral activity , particularly against viruses responsible for respiratory infections. The compound's mechanism may involve inhibiting viral replication or enhancing host immune responses.
Cytotoxic Effects
In cellular models, this compound has shown cytotoxic effects on cancer cell lines. This suggests that it may have potential as a therapeutic agent in oncology, warranting further investigation into its efficacy and safety profiles.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against multiple bacterial strains | |
Antiviral | Inhibits replication of respiratory viruses | |
Cytotoxicity | Induces cell death in cancer cell lines |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, [Author et al., Year] assessed the cytotoxic effects of the compound on HeLa cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM, highlighting its potential as an anticancer agent.
Research Applications
This compound is not only significant for its biological activities but also serves various roles in scientific research:
- Organic Synthesis: Used as a reagent for synthesizing other phosphorus-containing compounds.
- Pharmacology: Investigated for therapeutic applications across infectious diseases and cancer.
- Agricultural Chemistry: Explored as an intermediate in the synthesis of agrochemicals.
Properties
IUPAC Name |
methyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO6P/c1-4-13-15(11,14-5-2)6(8-10)7(9)12-3/h10H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHGQQPWSMJUEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=NO)C(=O)OC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721187 |
Source
|
Record name | Methyl (diethoxyphosphoryl)(hydroxyimino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106052-18-0 |
Source
|
Record name | Methyl (diethoxyphosphoryl)(hydroxyimino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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